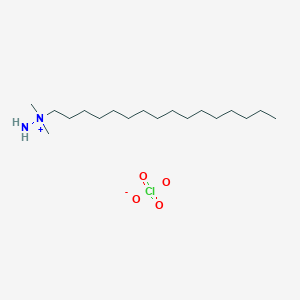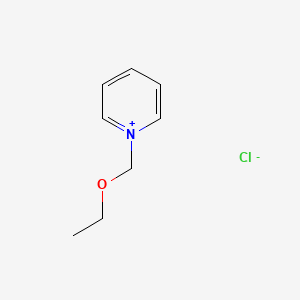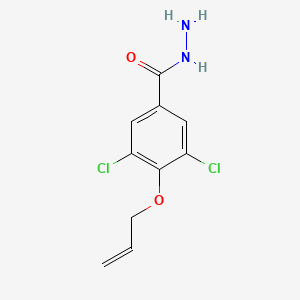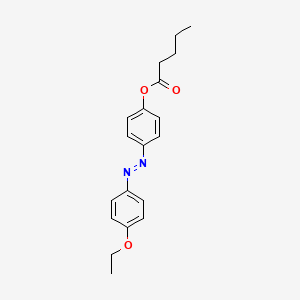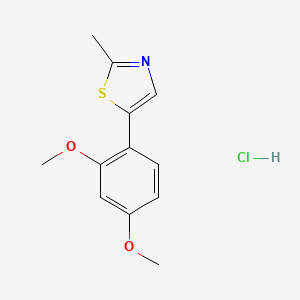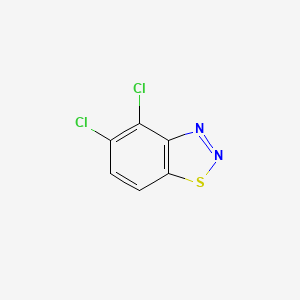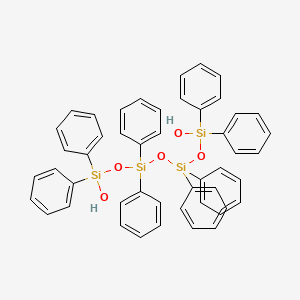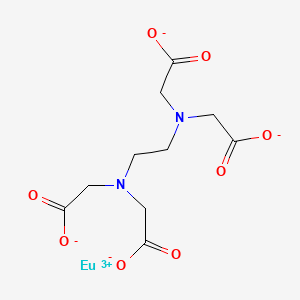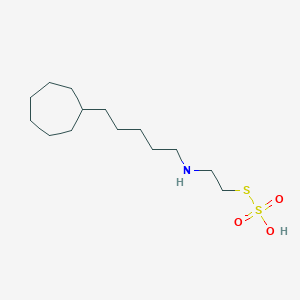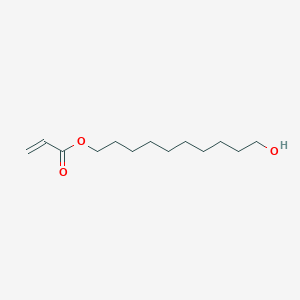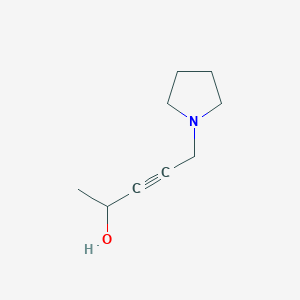
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is an organic compound with the molecular formula C9H15NO It is a derivative of 3-pentyn-2-ol, where a pyrrolidinyl group is attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- typically involves the reaction of 3-pentyn-2-ol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-pentyn-2-ol is replaced by the pyrrolidinyl group. This reaction can be catalyzed by acids or bases to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentynyl group to a double or single bond, resulting in alkenes or alkanes.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentyn-2-ol: The parent compound without the pyrrolidinyl group.
5-(1-Pyrrolidinyl)-3-pentyn-1-ol: A similar compound with the pyrrolidinyl group attached to a different carbon atom.
2-Phenyl-5-(1-pyrrolidinyl)-3-pentyn-2-ol: A derivative with a phenyl group.
Uniqueness
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is unique due to the specific positioning of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
24642-57-7 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5-pyrrolidin-1-ylpent-3-yn-2-ol |
InChI |
InChI=1S/C9H15NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-3,6-8H2,1H3 |
Clave InChI |
KTTFGJDKIXTHDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCN1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
